molecular formula C17H18N6O2 B14935981 3-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide

3-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide

Cat. No.: B14935981
M. Wt: 338.4 g/mol
InChI Key: DQZILKLWVKKVDQ-UHFFFAOYSA-N
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Description

3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then reacted with 2-(2-pyrimidinylamino)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinazolinone core or the pyrimidinylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the core structure .

Scientific Research Applications

3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((((3-(4-BR-PH)-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl)ac)amino)benzamide
  • 6-chloro-3-oxo-2-(4-oxo-1,2,3,4-tetrahydro-2-quinazolinylidene)hexanenitriles
  • 2-(4-oxo-3,4-dihydro-2-furanylidene)acetonitriles

Uniqueness

Compared to these similar compounds, 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide is unique due to its specific combination of the quinazolinone core and the pyrimidinylaminoethyl side chain. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide

InChI

InChI=1S/C17H18N6O2/c24-15(18-10-11-21-17-19-8-3-9-20-17)7-6-14-22-13-5-2-1-4-12(13)16(25)23-14/h1-5,8-9H,6-7,10-11H2,(H,18,24)(H,19,20,21)(H,22,23,25)

InChI Key

DQZILKLWVKKVDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NCCNC3=NC=CC=N3

Origin of Product

United States

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